![molecular formula C16H27N3 B3234398 N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine CAS No. 1353974-12-5](/img/structure/B3234398.png)
N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine
Overview
Description
N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine, commonly known as BEED, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. BEED belongs to the class of compounds known as psychoactive substances, which have been studied extensively for their effects on the central nervous system.
Mechanism of Action
BEED acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to underlie the psychoactive effects of BEED, which include euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BEED are not well understood, but it is thought to have a similar mechanism of action to other psychoactive substances, such as cocaine and amphetamines. These effects may include increased heart rate and blood pressure, as well as changes in mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using BEED in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of dopamine release and reuptake. However, one limitation of using BEED is its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.
Future Directions
There are several potential future directions for research on BEED. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and addiction. Another area of interest is its potential as a research tool for studying the mechanisms of dopamine release and reuptake, as well as its effects on other neurotransmitters and neural circuits in the brain. Further research is needed to fully understand the potential benefits and limitations of using BEED in these areas.
Scientific Research Applications
BEED has shown promise as a research tool for studying the central nervous system. It has been found to have a high affinity for the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain. This makes BEED a potential candidate for studying the mechanisms of dopamine release and reuptake, which are implicated in a variety of neurological disorders, such as Parkinson's disease and addiction.
properties
IUPAC Name |
N'-(1-benzylpiperidin-4-yl)-N'-ethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-19(13-10-17)16-8-11-18(12-9-16)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKBFIIZYRXNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172248 | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-[1-(phenylmethyl)-4-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353974-12-5 | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-[1-(phenylmethyl)-4-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-ethyl-N1-[1-(phenylmethyl)-4-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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